4-[(3-Methylbutan-2-yl)amino]pentan-1-ol

Catalog No.
S13806245
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Methylbutan-2-yl)amino]pentan-1-ol

Product Name

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol

IUPAC Name

4-(3-methylbutan-2-ylamino)pentan-1-ol

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-8(2)10(4)11-9(3)6-5-7-12/h8-12H,5-7H2,1-4H3

InChI Key

HRCKIXLKZADRPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)CCCO

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol is a chemical compound characterized by its unique structure, which includes both an amino group and a hydroxyl group. Its molecular formula is C12H27NOC_{12}H_{27}NO, with a molecular weight of approximately 187.32 g/mol. This compound features a branched alkyl chain, contributing to its distinct physical and chemical properties. It is primarily utilized in organic synthesis and has potential applications in medicinal chemistry due to its biological activity and interaction with various biomolecules.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield secondary or tertiary amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. For instance:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may produce secondary or tertiary amines.

Research indicates that 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol exhibits potential biological activity by interacting with various biomolecules. Its structure allows for hydrogen bonding and other interactions with enzymes and receptors, which could lead to therapeutic effects. Studies have explored its potential as a building block in drug development, particularly for compounds targeting specific biological systems.

The synthesis of 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with 3-methylbutan-2-amine under controlled conditions. This reaction often requires a catalyst, such as a strong acid or base, to optimize yield and purity. Key parameters like temperature, pressure, and reaction time are carefully adjusted during synthesis to achieve the desired product. In industrial settings, advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

4-[(3-Methylbutan-2-yl)amino]pentan-1-ol has a wide range of applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
  • Medicinal Chemistry: Ongoing research aims to explore its therapeutic applications, particularly as a precursor in drug development.
  • Industrial Use: The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds.

Studies on the interactions of 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol with biological targets have shown promise in elucidating its mechanism of action. The functional groups within the compound enable it to form specific interactions with enzymes and receptors, influencing various biological processes. Understanding these interactions is crucial for assessing its potential therapeutic applications and guiding further research into its efficacy and safety.

Several compounds share structural similarities with 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol:

Compound NameStructural Features
2-Amino-4-methylpentan-1-olContains an amino group instead of a branched alkyl amine.
4-Amino-2-methylbutan-2-olFeatures an amino group with a different substitution pattern.
4-Methyl-N-[2-(3-methylbutan)-2-amino]pentanamideSimilar backbone but differs in functional groups.

Uniqueness

The uniqueness of 4-[(3-Methylbutan-2-yl)amino]pentan-1-ol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This specificity enhances its value for targeted applications in research and industry, particularly within medicinal chemistry where precise interactions are critical.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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